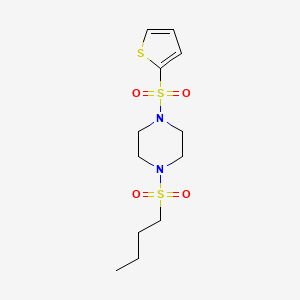
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with butylsulfonyl and thienylsulfonyl groups
Preparation Methods
The synthesis of 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, butylsulfonyl chloride, and 2-thienylsulfonyl chloride.
Reaction Conditions: The piperazine is reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(butylsulfonyl)piperazine. This intermediate is then reacted with 2-thienylsulfonyl chloride under similar conditions to yield the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles such as amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thienylsulfonyl group yields sulfoxides or sulfones, while reduction of the sulfonyl groups yields thiols or sulfides.
Scientific Research Applications
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines:
1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine: Similar structure but with a methyl group instead of a butyl group, potentially affecting its physical and chemical properties.
1-(butylsulfonyl)-4-(phenylsulfonyl)piperazine: Substitution of the thienyl group with a phenyl group, which may influence its reactivity and biological activity.
1-(butylsulfonyl)-4-(2-furylsulfonyl)piperazine: Replacement of the thienyl group with a furyl group, altering its electronic and steric properties.
Properties
IUPAC Name |
1-butylsulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S3/c1-2-3-11-20(15,16)13-6-8-14(9-7-13)21(17,18)12-5-4-10-19-12/h4-5,10H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGRBLXYVOESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
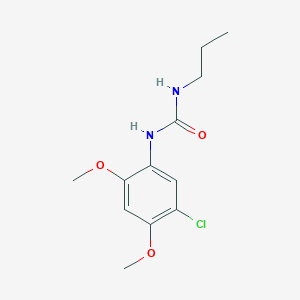
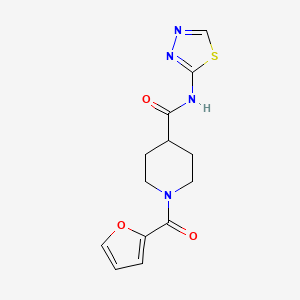
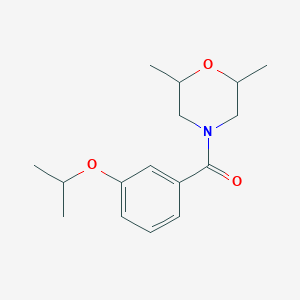
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
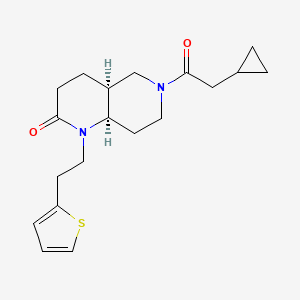
![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)
![(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5335478.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5335484.png)
![ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B5335491.png)
![3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)
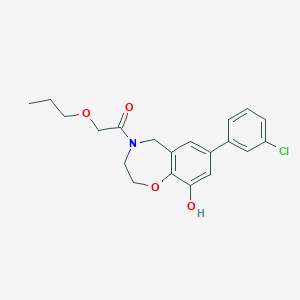
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
